

# ADAM17 Expression: A Comparative Analysis in Healthy and Diseased Tissues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AMS-17

Cat. No.: B12418300

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a wide array of signaling molecules. Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. This guide provides a comparative overview of ADAM17 expression in healthy versus diseased tissues, supported by experimental data and detailed methodologies.

## Quantitative Data Summary

The following tables summarize the differential expression of ADAM17 in various diseased states compared to healthy or control tissues, as documented in multiple studies.

### ADAM17 in Cancer

Cancer Type	Tissue/Sample Type	Expression Change in Cancer vs. Healthy	Method of Detection	Reference
Hepatocellular Carcinoma (HCC)	Tumor Tissue vs. Paired Non-cancerous Liver Tissue	77.4% of HCC tissues showed ADAM17 mRNA expression, compared to 35.5% in non-cancerous tissue (P < 0.05).	RT-PCR	
Significantly higher ADAM17 expression in HCC tissues compared to normal tissues.	The Cancer Genome Atlas (TCGA) and Genotype-Tissue Expression (GTEx) datasets			
Colon Cancer	Tumor Tissue vs. Adjacent Mucosa	3.1 ± 1.8-fold higher expression in tumors.	Not Specified	
Ovarian Cancer	Tumor Tissue vs. Normal Ovarian Epithelium	Significantly enhanced gene expression in both early and advanced ovarian cancer.	Immunohistochemistry (IHC)	
Various Cancers	Tumor Tissues	Overexpressed in many types of cancer, including clear cell renal cell carcinoma, non-small cell lung cancer,	Meta-analysis	

esophageal  
squamous cell  
carcinoma, and  
gastric cancer.

---

## ADAM17 in Inflammatory and Autoimmune Diseases

Disease	Sample Type	Expression Change in Disease vs. Healthy/Control	Method of Detection	Reference
Rheumatoid Arthritis (RA)	Serum	Significantly higher in RA patients compared to normal and osteoarthritis (OA) patients.	ELISA	
	Synovial Fluid	Higher in RA patients compared to OA patients.	ELISA	
	Synovial Tissue	Overexpressed in RA synovial tissue.	Immunohistochemistry	
Inflammatory Myopathy	Serum	Significantly higher in inflammatory myopathy patients ( $1048 \pm 312$ pg/ml) compared to healthy controls ( $36 \pm 18$ pg/ml; $p < 0.05$ ).	ELISA	
Serum (with Interstitial Lung Disease)		Significantly higher in patients with ILD ( $1379 \pm 454$ pg/ml) compared to those without	ELISA	

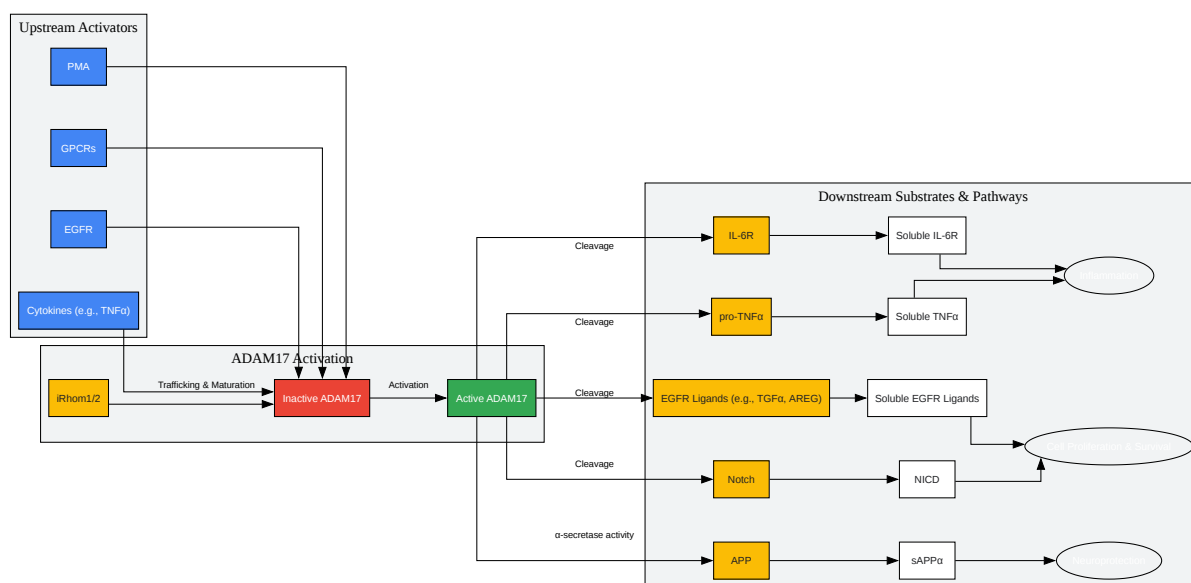
(413 ± 226  
pg/ml; p < 0.05).

## ADAM17 in Neurodegenerative Disease

Disease	Tissue/Sample Type	Expression Change in Disease vs. Healthy	Method of Detection	Reference
Alzheimer's Disease (AD)	Cerebral Microvessels (APP/PS1 mouse model)	Markedly reduced expression.	Not Specified	
Brain (AD patients)	Co-localization with amyloid plaques has been observed.	Not Specified		

## Key Signaling Pathways Involving ADAM17

ADAM17 plays a pivotal role in several signaling pathways by cleaving and releasing the ectodomains of transmembrane proteins.



[Click to download full resolution via product page](#)

Caption: Key signaling pathways regulated by ADAM17 activity.

## Experimental Protocols

Accurate measurement of ADAM17 expression is crucial for understanding its role in disease. Below are generalized methodologies for common experimental techniques.

### Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble ADAM17

This protocol is for the quantitative detection of ADAM17 in serum, plasma, or synovial fluid.

- **Coating:** Coat a 96-well microplate with a capture antibody specific for ADAM17 and incubate overnight at 4°C.
- **Blocking:** Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- **Sample Incubation:** Add standards and samples to the wells and incubate for 2 hours at room temperature.
- **Detection Antibody:** Wash the plate and add a biotinylated detection antibody specific for ADAM17. Incubate for 1-2 hours at room temperature.
- **Streptavidin-HRP:** Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
- **Substrate Development:** Wash the plate and add a TMB substrate solution. Incubate for 10-20 minutes at room temperature in the dark.
- **Stopping Reaction:** Add a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>) to each well.
- **Data Acquisition:** Read the absorbance at 450 nm using a microplate reader. The concentration of ADAM17 is determined by comparison to the standard curve.

### Western Blot for Cellular ADAM17 Expression

This protocol outlines the detection of ADAM17 protein in cell or tissue lysates.

- **Protein Extraction:** Lyse cells or tissues in RIPA buffer containing protease inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against ADAM17 overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Both the pro-form (~130 kDa) and mature form (~100 kDa) can be detected.

## Quantitative Real-Time PCR (qPCR) for ADAM17 mRNA Expression

This method quantifies the relative expression of ADAM17 mRNA.

- **RNA Extraction:** Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol).
- **cDNA Synthesis:** Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
- **qPCR Reaction:** Set up the qPCR reaction with cDNA, forward and reverse primers for ADAM17, and a SYBR Green or TaqMan master mix.
- **Thermal Cycling:** Perform the qPCR on a real-time PCR system.
- **Data Analysis:** Analyze the data using the comparative C<sub>q</sub> ( $\Delta\Delta C_q$ ) method, normalizing the expression of ADAM17 to a housekeeping gene (e.g., GAPDH,  $\beta$ -actin).



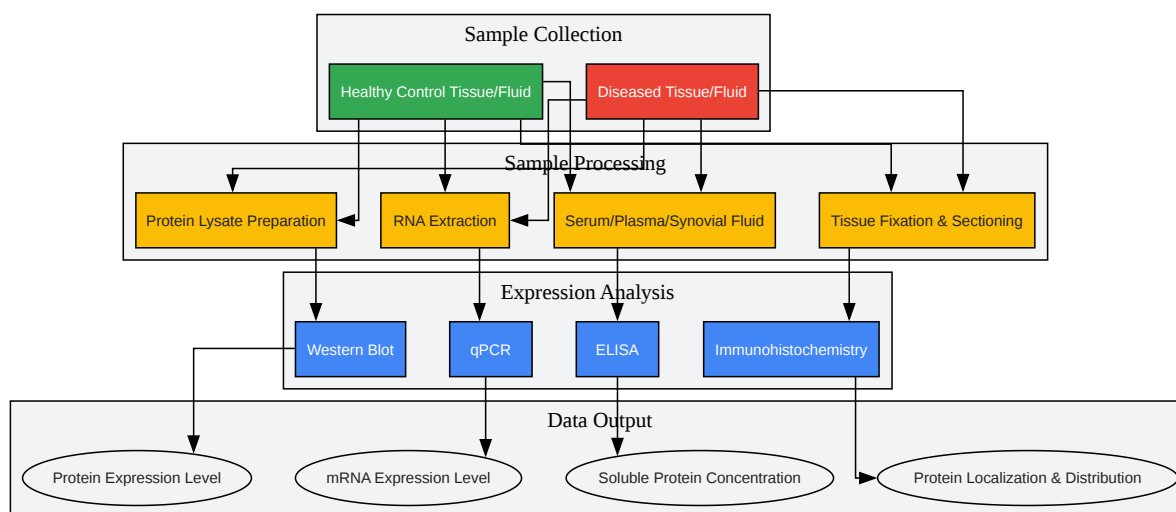
## Immunohistochemistry (IHC) for Tissue Localization of ADAM17

This technique visualizes the distribution of ADAM17 protein in tissue sections.

- **Tissue Preparation:** Fix tissue in 10% neutral buffered formalin, process, and embed in paraffin.
- **Sectioning:** Cut 4-5  $\mu\text{m}$  thick sections and mount on slides.
- **Deparaffinization and Rehydration:** Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
- **Primary Antibody Incubation:** Incubate the sections with a primary antibody against ADAM17 overnight at 4°C.
- **Secondary Antibody and Detection:** Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a chromogen such as DAB.
- **Counterstaining and Mounting:** Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
- **Microscopy:** Examine the slides under a light microscope.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing ADAM17 expression.



[Click to download full resolution via product page](#)

Caption: General workflow for analyzing ADAM17 expression.

- To cite this document: BenchChem. [ADAM17 Expression: A Comparative Analysis in Healthy and Diseased Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12418300#comparing-adam17-expression-in-healthy-vs-diseased-tissue\]](https://www.benchchem.com/product/b12418300#comparing-adam17-expression-in-healthy-vs-diseased-tissue)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)